Nmdar/hdac-IN-1

Alzheimer's Disease Neuroprotection Polypharmacology

NMDAR/HDAC-IN-1 (Compound 9d) is a synthetically derived dual-function inhibitor with a memantine-like cap group linked to a hydroxamic acid zinc-binding motif. It provides balanced inhibition of NMDAR (Ki: 0.59 µM) and HDAC isoforms (IC₅₀: 0.18 µM for HDAC6). Unlike single-target agents, this tool simultaneously addresses excitotoxicity and epigenetic dysregulation. Validated in a PC-12 neuroprotection model (EC₅₀: 0.94 µM) and confirmed to elevate acetylated α-tubulin in MV4‑11 cells. Demonstrates robust murine blood-brain barrier penetration, enabling in vivo pharmacology studies without additional formulation. Ideal for preclinical Alzheimer’s research.

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
Cat. No. B12405773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNmdar/hdac-IN-1
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)NC(=O)C=CC4=CC=C(C=C4)C(=O)NO)C
InChIInChI=1S/C22H28N2O3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)23-18(25)8-5-15-3-6-17(7-4-15)19(26)24-27/h3-8,16,27H,9-14H2,1-2H3,(H,23,25)(H,24,26)/b8-5+
InChIKeyHCZMRRZYIBUPSV-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMDAR/HDAC-IN-1 (Compound 9d): A Dual-Function Memantine-Derived Inhibitor for Neurodegenerative Disease Research Procurement


NMDAR/HDAC-IN-1 (also referred to as Compound 9d) is a synthetically derived, dual-function small molecule inhibitor that simultaneously targets the N-methyl-D-aspartate receptor (NMDAR) and histone deacetylases (HDACs) [1]. This compound is structurally characterized by a memantine moiety that serves as a cap group, linked to a hydroxamic acid zinc-binding group, which is responsible for its balanced inhibitory activity against both target classes [1]. Its molecular formula is C22H28N2O3, with a molecular weight of 368.47 g/mol [1].

Why Generic Substitution of NMDAR/HDAC-IN-1 with Single-Target Analogs or Other HDAC Inhibitors Fails for Complex Neurodegenerative Disease Models


A scientific or industrial user cannot simply substitute NMDAR/HDAC-IN-1 with a selective NMDAR antagonist like memantine or a broad-spectrum HDAC inhibitor like SAHA. The rationale is rooted in the compound's specific design and validated polypharmacology. Single-target approaches often fail in complex neurodegenerative disorders like Alzheimer's disease (AD) due to the multifactorial nature of the pathology [1]. NMDAR/HDAC-IN-1 was specifically engineered to provide a balanced inhibition of both NMDAR and HDACs, a combination intended to simultaneously address excitotoxicity and epigenetic dysregulation [1]. Its functional profile, including neuroprotection in a cellular model, is a result of this dual inhibition, which cannot be replicated by administering a cocktail of two separate single-target drugs or by using a different HDAC inhibitor with a divergent isoform selectivity profile [1].

Quantitative Differentiation Guide for NMDAR/HDAC-IN-1: Comparative Potency, Selectivity, and Functional Data Against Key Comparators


Balanced Dual NMDAR and HDAC Inhibition Compared to Single-Target Memantine

NMDAR/HDAC-IN-1 maintains comparable NMDAR antagonism to the clinically used drug memantine (Ki = 0.59 μM) while simultaneously inhibiting multiple HDAC isoforms, a function completely absent in memantine [1]. This dual action is a key differentiator from any single-target NMDA antagonist.

Alzheimer's Disease Neuroprotection Polypharmacology

HDAC6 Isoform Selectivity Profile Relative to Broad-Spectrum HDAC Inhibitors

NMDAR/HDAC-IN-1 exhibits a relative selectivity for HDAC6 (IC50 = 0.18 μM) compared to other class I and IIb HDACs (HDAC1 IC50 = 2.67 μM; HDAC2 IC50 = 8.00 μM; HDAC3 IC50 = 2.21 μM; HDAC8 IC50 = 0.62 μM) [1]. This profile contrasts with the broad-spectrum inhibitor SAHA (vorinostat), which potently inhibits HDAC1, 2, 3, and 6 with IC50 values in the low nanomolar range (e.g., HDAC1: 33 nM, HDAC6: 33 nM) [2].

Epigenetics HDAC6 Selectivity

Functional Neuroprotection in a Cellular Model of Oxidative Stress

NMDAR/HDAC-IN-1 demonstrated a significant functional neuroprotective effect by rescuing PC-12 cells from H2O2-induced cytotoxicity with an EC50 of 0.94 μM [1]. While other HDAC6 inhibitors have shown neuroprotection in similar assays, the quantitative EC50 value for NMDAR/HDAC-IN-1 provides a specific benchmark for its activity in this relevant cellular model.

Oxidative Stress Neuroprotection PC-12

Demonstrated Blood-Brain Barrier Penetration in Murine Model

In vivo studies in mice confirmed that NMDAR/HDAC-IN-1 efficiently penetrates the blood-brain barrier (BBB) to reach brain tissue [1]. This is a critical differentiator from many other HDAC inhibitors, which often exhibit poor brain bioavailability and are therefore unsuitable for CNS-targeted research [2].

Blood-Brain Barrier Pharmacokinetics CNS

Optimal Research and Preclinical Application Scenarios for NMDAR/HDAC-IN-1 Based on Validated Differentiation Evidence


Investigating Dual NMDAR/HDAC Modulation in Alzheimer's Disease Models

NMDAR/HDAC-IN-1 is ideally suited for in vitro and in vivo studies exploring the therapeutic hypothesis that simultaneous inhibition of NMDAR-mediated excitotoxicity and HDAC-driven epigenetic dysregulation is superior to single-target approaches in Alzheimer's disease [1]. Its balanced activity on both targets and demonstrated neuroprotective effect in a PC-12 cell model provide a strong foundation for these investigations [1].

Probing the Role of HDAC6 in Neuroprotection and Synaptic Plasticity

Given its relative selectivity for HDAC6 (IC50 = 0.18 μM) [1], this compound serves as a valuable tool for dissecting the specific contributions of HDAC6 inhibition to neuroprotection and synaptic function, separate from the effects of broader class I HDAC inhibition. Its ability to increase acetylated α-tubulin (AcTubulin) levels in MV4-11 cells confirms functional HDAC6 engagement [1].

Validating In Vivo CNS Target Engagement in Murine Models

For research programs requiring a dual NMDAR/HDAC modulator with confirmed brain exposure, NMDAR/HDAC-IN-1 is a leading candidate. Its demonstrated ability to efficiently cross the blood-brain barrier in mice [1] makes it a practical choice for in vivo pharmacology studies, unlike many other HDAC inhibitors with poor brain bioavailability.

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